4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline
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Overview
Description
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline is an organic compound with the molecular formula C16H20N4. It is a derivative of piperazine and pyridine, featuring a piperazine ring substituted with a pyridin-2-yl group and an aniline moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
The exact mode of action of PPMA is currently unknown due to the lack of specific studies on this compound . It has been reported that ppma exhibits corrosion inhibiting properties , suggesting that it may interact with metal surfaces to prevent their oxidation.
Biochemical Pathways
Its corrosion inhibition activity suggests that it may interact with the oxidation-reduction processes on metal surfaces .
Result of Action
PPMA has been reported to exhibit corrosion inhibiting properties . It is suggested that PPMA forms a protective layer on the surface of mild steel, preventing its oxidation and subsequent corrosion .
Action Environment
The action of PPMA is influenced by environmental factors such as the presence of CO2 . It has been reported that PPMA exhibits its corrosion inhibiting properties in a CO2 atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or pyridine moiety can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various nucleophiles, solvents like dichloromethane (DCM) or acetonitrile (MeCN)
Major Products Formed:
Oxidation: N-oxides of the pyridine or piperazine ring.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted aniline or pyridine derivatives
Scientific Research Applications
4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(1-Piperazinyl)aniline: Another piperazine derivative with similar structural features but different functional groups.
4-{[4-(Pyridin-2-yl)piperazin-1-yl]ethoxy}aniline: A derivative with an ethoxy linker instead of a direct aniline attachment.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar piperazine-pyridine core but different substituents.
Uniqueness: 4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline stands out due to its specific combination of the pyridine and piperazine rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-15-6-4-14(5-7-15)13-19-9-11-20(12-10-19)16-3-1-2-8-18-16/h1-8H,9-13,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWICBCNMAZLTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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